Product packaging for (r)-3-(m-tolyl)-beta-alanine(Cat. No.:CAS No. 1389320-27-7)

(r)-3-(m-tolyl)-beta-alanine

Cat. No.: B7910790
CAS No.: 1389320-27-7
M. Wt: 179.22 g/mol
InChI Key: WGIYXGRFNFORAJ-VIFPVBQESA-N
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Description

Overview of β-Amino Acids as Fundamental Building Blocks in Organic Synthesis and Pharmaceutical Science

β-Amino acids are a class of organic compounds that contain both an amino group and a carboxylic acid group, separated by two carbon atoms. wikipedia.org Unlike their α-amino acid counterparts, which are the primary components of proteins, β-amino acids have the amino group attached to the β-carbon. wikipedia.org This structural difference imparts unique properties, making them valuable building blocks in organic synthesis and pharmaceutical science. hilarispublisher.comnih.gov

In organic synthesis, β-amino acids serve as versatile synthons for the creation of complex molecules. acs.orgnih.gov Their ability to form stable, well-defined secondary structures, such as helices and sheets, has led to the development of novel peptidomimetics and foldamers. acs.org These structures can mimic the biological activity of natural peptides but often exhibit enhanced stability against enzymatic degradation. nih.govacs.org

The pharmaceutical industry has shown significant interest in β-amino acids due to their diverse pharmacological activities. hilarispublisher.com They are integral components in the development of drugs with hypoglycemic, antifungal, and antiketogenic properties. hilarispublisher.com Furthermore, derivatives of β-amino acids are being explored as potential treatments for a range of conditions, including Alzheimer's disease, epilepsy, and type 2 diabetes. nih.gov Their incorporation into drug candidates can improve pharmacokinetic profiles, such as bioavailability and resistance to metabolism. acs.org

The Enantiomeric Purity Imperative in β-Amino Acid Research

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many compounds. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different physiological effects. nih.gov In the context of β-amino acids, ensuring high enantiomeric purity is paramount for several reasons.

Firstly, biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity. This means they will interact preferentially with one enantiomer over the other. researchgate.net The use of a racemic mixture (an equal mixture of both enantiomers) can lead to one enantiomer exerting the desired therapeutic effect while the other may be inactive, less active, or even cause undesirable side effects. nih.gov

Secondly, from a research and development perspective, using enantiomerically pure building blocks is essential for creating well-defined and reproducible final products. sigmaaldrich.com The presence of the "wrong" enantiomer can complicate the synthesis, purification, and characterization of the target molecule, and can drastically alter its final three-dimensional structure and biological function. researchgate.net Therefore, the demand for chiral intermediates with high enantiomeric purity is continually growing in the pharmaceutical and chemical industries. nih.govenamine.net

Specific Research Focus on (R)-3-(m-tolyl)-β-Alanine within β-Amino Acid Chemistry

(R)-3-(m-tolyl)-β-alanine is a specific chiral β-amino acid that has garnered attention in academic and industrial research. Its structure features a tolyl group (a methyl-substituted phenyl ring) at the 3-position, which influences its chemical and physical properties.

Research on this compound often falls under the broader investigation of β-phenylalanine derivatives, which are recognized for their therapeutic potential. nih.gov The "R" designation specifies the absolute stereochemistry at the chiral center, which is crucial for its specific interactions in biological systems. The tolyl group provides a lipophilic character and specific steric bulk that can be important for binding to target proteins or for directing the folding of peptide-like structures.

The synthesis of enantiomerically pure (R)-3-(m-tolyl)-β-alanine is a key area of research, often employing asymmetric synthesis techniques to ensure the desired stereochemical outcome. nih.gov Investigations into its properties and applications are part of the larger effort to expand the toolbox of chiral building blocks available for drug discovery and materials science. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B7910790 (r)-3-(m-tolyl)-beta-alanine CAS No. 1389320-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-amino-2-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIYXGRFNFORAJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217024
Record name Benzeneacetic acid, α-(aminomethyl)-3-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389320-27-7
Record name Benzeneacetic acid, α-(aminomethyl)-3-methyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389320-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(aminomethyl)-3-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Conformational Analysis of R 3 M Tolyl β Alanine and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation of organic compounds. For chiral molecules like (R)-3-(m-tolyl)-β-alanine, it provides critical insights into the chemical environment of each atom, their connectivity, and their spatial relationships, which are key to understanding stereochemistry and conformational dynamics in solution. ethernet.edu.etacs.org

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for structural verification. ethernet.edu.et The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the carbon (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. oregonstate.edu

For (R)-3-(m-tolyl)-β-alanine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the m-tolyl group, the β-alanine backbone, and the methyl group. The aromatic region would display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methyl group attached to the tolyl ring would appear as a sharp singlet, typically around 2.3 ppm. The three protons on the β-alanine backbone (CH and CH₂) would likely form a complex splitting pattern (an ABX or A₂B₂ system depending on the solvent and magnetic field strength) in the aliphatic region. The chemical shifts for the β-alanine methylene (B1212753) protons (H-2) are expected around 2.5 ppm, while the methine proton (H-3) would be shifted further downfield due to the influence of the adjacent aromatic ring and amino group. chemicalbook.comhmdb.canih.gov

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (120-140 ppm), the two aliphatic carbons (C2 and C3), and the methyl carbon (around 21 ppm). oregonstate.eduhmdb.cahmdb.ca The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.

Assessing diastereomeric purity is another crucial application of NMR. If (R)-3-(m-tolyl)-β-alanine were synthesized via a method that could produce its diastereomer, (S)-3-(m-tolyl)-β-alanine, high-resolution NMR would be essential for quantification. In a chiral environment (e.g., using a chiral solvating agent or after derivatization with a chiral reagent), the enantiomers become diastereomerically related, often leading to separation of their NMR signals, allowing for the determination of enantiomeric excess.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-3-(m-tolyl)-β-alanine Predicted values are based on data from β-alanine and tolyl-containing compounds. chemicalbook.comnih.govrsc.org

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C₆H₄)7.0 - 7.3Multiplet (m)
Methine (C3-H)~4.4Multiplet (m)
Methylene (C2-H₂)~2.6Multiplet (m)
Methyl (CH₃)~2.3Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-3-(m-tolyl)-β-alanine Predicted values are based on data from β-alanine and general chemical shift ranges. oregonstate.eduhmdb.ca

CarbonPredicted Chemical Shift (δ, ppm)
Carboxyl (C=O)175 - 181
Aromatic (C-ipso, C-CH)~140
Aromatic (C-H)125 - 130
Methine (C3)~45
Methylene (C2)~39
Methyl (CH₃)~21

Two-dimensional (2D) NMR techniques are powerful for mapping out the complete structure and determining the preferred conformation in solution. uzh.ch

Correlation SpectroscopY (COSY) is used to identify protons that are spin-spin coupled, typically through two or three bonds. researchgate.net For (R)-3-(m-tolyl)-β-alanine, a COSY spectrum would show cross-peaks connecting the methine proton (H3) to the adjacent methylene protons (H2), confirming the connectivity of the β-alanine backbone.

Nuclear Overhauser Effect SpectroscopY (NOESY) identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. researchgate.netresearchgate.net This is particularly valuable for conformational analysis. ub.edu A NOESY spectrum could reveal correlations between the protons of the tolyl ring and the protons on the C2 and C3 carbons of the β-alanine chain. The presence and intensity of these cross-peaks would provide direct evidence for the preferred rotational conformation (rotamer) around the C3-C(aryl) single bond, defining the spatial relationship between the aromatic ring and the aliphatic backbone. ub.edu

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. uni-siegen.de These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. researchgate.netosti.gov

For (R)-3-(m-tolyl)-β-alanine, the spectra would be dominated by vibrations characteristic of its primary functional groups. In the solid state or in polar solvents, the molecule exists as a zwitterion (NH₃⁺ and COO⁻).

Key expected vibrational bands include:

N-H stretching: Broad absorptions in the IR spectrum around 3000-3200 cm⁻¹ from the NH₃⁺ group.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (CH₂, CH) and methyl (CH₃) stretches appear just below 3000 cm⁻¹. yildiz.edu.tr

C=O stretching: A strong band for the carboxylate (COO⁻) asymmetric stretch is expected around 1560-1600 cm⁻¹ in the IR spectrum. The symmetric stretch appears around 1400 cm⁻¹. doi.org

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

N-H bending: The bending vibration of the NH₃⁺ group is expected around 1500-1550 cm⁻¹.

Ring vibrations: The m-substituted tolyl ring will have characteristic out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy is particularly useful for identifying non-polar bonds and skeletal vibrations, such as the aromatic ring breathing modes and C-C backbone stretches. yildiz.edu.trnih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (IR/Raman) for (R)-3-(m-tolyl)-β-alanine Predicted values are based on data from related amino acids and aromatic compounds. rsc.orgdoi.orgnih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique(s)
N-H Stretch (NH₃⁺)3000 - 3200IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=O Asymmetric Stretch (COO⁻)1560 - 1600IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C=O Symmetric Stretch (COO⁻)~1410IR, Raman

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

For a chiral molecule like (R)-3-(m-tolyl)-β-alanine, this technique would provide unambiguous proof of the (R) stereochemistry at the C3 stereocenter, typically by using anomalous dispersion effects (the Flack parameter). Furthermore, X-ray analysis reveals the molecule's conformation in the solid state, detailing bond lengths, bond angles, and torsional angles. It also provides a complete picture of the intermolecular interactions, such as the hydrogen-bonding network involving the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups, which dictate the crystal packing arrangement. Although no published crystal structure for (R)-3-(m-tolyl)-β-alanine is currently available, X-ray diffraction remains the gold standard for such a determination.

Surface Enhanced Raman Spectroscopy (SERS) in Probing Molecular Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, such as those of gold or silver. nih.gov The enhancement allows for the detection of analytes at very low concentrations and provides information about the molecule's orientation and interaction with the surface. nih.gov

When (R)-3-(m-tolyl)-β-alanine is analyzed by SERS, its orientation on the metal surface would determine which of its vibrational modes are most enhanced. It is likely that the molecule would interact with the metal primarily through the carboxylate group and the amino group. researchgate.netacs.org

Interaction via Carboxylate and Amino Groups: If both the COO⁻ and NH₂/NH₃⁺ groups are close to the surface, vibrations associated with these groups would be strongly enhanced. This orientation would likely place the tolyl ring further away from the surface.

Interaction via the π-System: Alternatively, the π-electrons of the tolyl ring could interact with the metal surface. In this case, the aromatic ring breathing modes and other ring vibrations would show significant enhancement in the SERS spectrum. nih.gov

By analyzing which bands are enhanced relative to the normal Raman spectrum, SERS can be used to deduce the adsorption geometry of (R)-3-(m-tolyl)-β-alanine on different metallic substrates, providing insight into its interfacial behavior. acs.org

Computational Chemistry and Molecular Modeling Studies of R 3 M Tolyl β Alanine and Derivatives

Quantum Mechanical (QM) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects (in the gas phase) or by simulating solvent effects.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, providing insights into their stability and reactivity. For a molecule like (R)-3-(m-tolyl)-β-alanine, a typical DFT study would involve geometry optimization using a functional such as B3LYP or M06-2X with a basis set like 6-311G(d,p) or 6-311++G**. westmont.edumaterialsciencejournal.orgresearchgate.net The M06-2X functional, for instance, is known to perform well for zwitterionic biomolecules. westmont.edu

The primary outputs of these calculations are the optimized molecular structure and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. materialsciencejournal.org

For (R)-3-(m-tolyl)-β-alanine, the electronic properties would be influenced by the interplay between the electron-donating methyl group on the tolyl ring and the electron-withdrawing carboxylic acid and amino groups. DFT calculations can precisely quantify these effects. Furthermore, by comparing the energies of different tautomers (e.g., the neutral molecule vs. the zwitterion), DFT can determine the most stable form under specific conditions, such as in a simulated aqueous environment using a polarizable continuum model (PCM). westmont.edu

Table 1: Illustrative Electronic Properties of (R)-3-(m-tolyl)-β-Alanine Calculated by DFT (Hypothetical Data)
ParameterValue (Hartree)Value (eV)Implication
EHOMO-0.235-6.39Electron-donating capability
ELUMO-0.088-2.39Electron-accepting capability
Energy Gap (ΔE)0.1474.00Chemical stability and reactivity

The flexibility of the β-alanine backbone and the rotation around the single bond connecting the tolyl group mean that (R)-3-(m-tolyl)-β-alanine can exist in multiple conformations. A conformational energy landscape, or potential energy surface (PES), maps the relative energies of these different spatial arrangements. nih.gov

This analysis is performed by systematically rotating key dihedral angles (the angles between planes through two sets of three atoms) and performing a geometry optimization at each step. scirp.org For (R)-3-(m-tolyl)-β-alanine, the relevant dihedral angles would define the orientation of the tolyl ring relative to the β-amino acid backbone and the conformation of the backbone itself. The result is a map identifying the lowest-energy (most stable) conformers and the energy barriers between them. nih.gov Such studies on similar dipeptides have successfully identified numerous stable conformers and the migration patterns between them, revealing preferences for specific structural motifs like β-turns. nih.gov This information is critical for understanding how the molecule might adopt a specific shape to fit into a biological target like an enzyme's active site.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the strength of interactions like intramolecular hydrogen bonds or hyperconjugation. For (R)-3-(m-tolyl)-β-alanine, NBO analysis could reveal hydrogen bonding between the amine and carboxyl groups and quantify the electronic delocalization involving the tolyl ring's π-system. acs.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict a molecule's reactive behavior. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carboxyl oxygen atoms and a positive potential near the amino group's hydrogen atoms, identifying these as key sites for intermolecular interactions. materialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM methods provide a static, time-independent picture, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov MD simulations are invaluable for studying the conformational flexibility and dynamics of molecules like (R)-3-(m-tolyl)-β-alanine in a more realistic, solvated environment. plos.org

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the forces on each atom are calculated using a classical force field (e.g., AMBER, CHARMM). plos.orgacs.org Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a period ranging from nanoseconds to microseconds.

This technique allows for the exploration of the conformational space accessible at a given temperature, revealing how the molecule folds, unfolds, and transitions between different shapes. nih.gov For (R)-3-(m-tolyl)-β-alanine, MD simulations would show how the molecule interacts with surrounding water molecules and how its flexible backbone samples different conformations, providing a free-energy profile of the conformational landscape that is often more relevant to biological conditions than a gas-phase PES. acs.org

Table 2: Illustrative Setup for a Molecular Dynamics Simulation of (R)-3-(m-tolyl)-β-Alanine
ParameterValue/Setting
Force FieldAMBER99SB*-ILDN
Solvent ModelTIP3P Explicit Water
System Temperature310 K (Physiological)
Simulation Time500 nanoseconds
Analysis PerformedConformational clustering, RMSD, free energy landscape

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as (R)-3-(m-tolyl)-β-alanine, binds to a macromolecular target, typically a protein. nih.gov This method is central to drug discovery and helps in understanding the mechanism of action of bioactive molecules. nih.gov

In a molecular docking simulation, the three-dimensional structure of the target protein is required. The ligand is then computationally placed into the protein's binding site in numerous possible orientations and conformations (poses). A scoring function is used to evaluate each pose, estimating the binding affinity, often expressed as a docking score in kcal/mol or as a predicted inhibition constant (Ki). nih.gov

For (R)-3-(m-tolyl)-β-alanine or its derivatives, docking studies could predict how it interacts with the amino acid residues in a target's active site. For example, studies on similar β-amino acid-containing peptidomimetics have shown how the core structure fits into specific subpockets of an integrin active site. nih.gov The simulation would identify key interactions, such as:

Hydrogen bonds: The amine and carboxyl groups of the β-alanine moiety are prime candidates for forming hydrogen bonds with polar residues in the binding site.

Hydrophobic interactions: The m-tolyl group could fit into a hydrophobic pocket, interacting favorably with nonpolar residues like Leucine, Valine, or Phenylalanine.

Ionic interactions: The carboxylate group could form salt bridges with positively charged residues like Lysine or Arginine.

By comparing the docking scores and predicted binding modes of (R)-3-(m-tolyl)-β-alanine with those of known ligands, researchers can generate hypotheses about its potential biological targets and mechanism of action, guiding further experimental validation. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for (R)-3-(m-tolyl)-β-alanine against a Hypothetical Kinase Target
ParameterResult
Predicted Binding Affinity (ΔG)-7.5 kcal/mol
Predicted Inhibition Constant (Ki)2.5 µM
Key Interacting ResiduesAsp145 (H-bond), Val27 (Hydrophobic), Lys46 (Ionic)
Interacting MoietyCarboxylate, m-tolyl group, Amino group

Application in Virtual Screening and Hit Identification

Virtual screening has emerged as a cornerstone in modern drug discovery, enabling the rapid, cost-effective computational assessment of vast chemical libraries to identify promising lead compounds. nih.govnih.gov This approach is particularly valuable for identifying novel inhibitors or modulators for specific biological targets. For scaffolds like β-amino acids, including (R)-3-(m-tolyl)-β-alanine and its derivatives, virtual screening can efficiently explore the chemical space to find molecules with high binding affinity and specificity. The process typically involves a multi-step computational pipeline designed to filter and rank compounds before they are subjected to more resource-intensive experimental validation. nih.gov

The initial step in a virtual screening campaign is often the creation of a pharmacophore model. nih.gov This model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target receptor. For instance, based on a known protein-ligand crystal structure, key interaction points such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers are identified. nih.gov A library of compounds, which could include thousands to millions of molecules including derivatives of (R)-3-(m-tolyl)-β-alanine, is then filtered to retain only those that match the pharmacophore model. nih.govarxiv.org

Following pharmacophore-based filtering, molecular docking is employed to predict the preferred orientation of the remaining ligands within the target's binding site and to estimate the strength of the interaction. researchgate.net Programs like FRED or AutoDock use scoring functions to rank the docked poses based on calculated binding energies, which consider forces like van der Waals and electrostatic interactions. nih.govresearchgate.net Compounds with the most favorable scores are prioritized as "hits." These hits are then visually inspected and clustered based on structural similarity and predicted binding modes to select a diverse set of candidates for biological evaluation. nih.gov This integrated approach significantly accelerates the discovery of novel bioactive molecules by focusing experimental efforts on a smaller, more promising set of compounds. researchgate.netethernet.edu.et

Table 1: Illustrative Workflow for Virtual Screening to Identify Potential Inhibitors
Screening StageMethodologyPurposeInput CompoundsOutput "Hits"
1. Library PreparationDatabase compilation (e.g., ZINC20, Specs) and 3D structure generation.To create a large, diverse set of drug-like molecules for screening.~200,000~200,000
2. Pharmacophore FilteringReceptor-ligand interaction-based model generation.To rapidly eliminate molecules lacking essential features for binding.~200,000~25,000
3. Rule-of-Five FilteringApplication of Lipinski's rules.To select for compounds with favorable pharmacokinetic properties.~25,000~18,000
4. Molecular DockingDocking with programs like AutoDock or FRED into the target's active site.To predict binding poses and rank compounds by binding affinity.~18,000Top 500 ranked
5. Hit SelectionVisual inspection, clustering, and ranking by interaction energy.To select a diverse and promising set of compounds for experimental testing.50020-30

Structure-Based and Ligand-Based Drug Design Principles Applied to β-Amino Acid Derivatives

Computational drug design is broadly categorized into two primary approaches: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govethz.ch Both strategies are instrumental in the development of therapeutics based on scaffolds like β-amino acid derivatives. The choice between them hinges on the availability of structural information about the biological target. nih.gov

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the target macromolecule, typically a protein or nucleic acid, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. researchgate.netnih.gov This approach involves analyzing the geometry and properties of the target's binding site to design molecules that fit and interact with high complementarity and affinity. researchgate.net For β-amino acid derivatives like (R)-3-(m-tolyl)-β-alanine, SBDD can be used to rationally modify the scaffold, for example, by adding functional groups that form specific hydrogen bonds or hydrophobic interactions with residues in the active site, thereby enhancing potency and selectivity. gardp.org Molecular docking simulations are a key component of SBDD, allowing for the virtual evaluation of how designed compounds bind to the target. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules with known biological activity is available. nih.govnih.gov LBDD methods work by identifying common chemical features (a pharmacophore) or by building a quantitative structure-activity relationship (QSAR) model that correlates the structural or physicochemical properties of the known ligands with their activities. nih.govnih.gov For a series of (R)-3-(m-tolyl)-β-alanine derivatives with measured activities, LBDD could be used to build a predictive model. This model would then guide the design of new derivatives with potentially improved activity by suggesting modifications that enhance the desired properties identified from the known active compounds. nih.gov

Table 2: Comparison of Drug Design Principles for β-Amino Acid Derivatives
PrincipleStructure-Based Drug Design (SBDD)Ligand-Based Drug Design (LBDD)
Core Requirement3D structure of the biological target (e.g., protein).A set of active and inactive molecules for a specific target.
Primary GoalTo design ligands with high shape and chemical complementarity to the target's binding site.To identify key structural features responsible for biological activity and design new molecules possessing them.
Key TechniquesMolecular Docking, De Novo Design, Molecular Dynamics.Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR.
Application ExampleDesigning a derivative of (R)-3-(m-tolyl)-β-alanine to fit into a known enzyme's active site.Developing a predictive activity model from a series of known β-amino acid inhibitors to guide synthesis of new analogs.

Integration of Machine Learning with Molecular Modeling for Predictive Studies

The convergence of machine learning (ML) with molecular modeling has created powerful new avenues for predictive studies in drug discovery. scifiniti.comchemrxiv.org By training on large datasets generated from molecular simulations and experiments, ML models can learn complex relationships between molecular structures and their properties, offering predictions with remarkable speed and accuracy. rsc.org This integration is highly applicable to the study of (R)-3-(m-tolyl)-β-alanine and its derivatives, enabling the prediction of a wide range of critical attributes.

One major application is the development of enhanced QSAR models. While traditional QSAR is a cornerstone of ligand-based design, ML algorithms like neural networks and support vector machines can capture more complex, non-linear relationships within the data. scifiniti.com For instance, molecular dynamics simulations can provide data on the conformational flexibility and interaction profiles of a series of β-amino acid derivatives. This dynamic data, combined with static molecular descriptors, can be used to train an ML model to predict binding affinity more accurately than with descriptors alone. rsc.org

Furthermore, ML is increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. scifiniti.com Developing a successful drug requires not only high efficacy but also a favorable pharmacokinetic and safety profile. ML models can be trained on large databases of known drugs and chemicals to predict properties like aqueous solubility, membrane permeability, metabolic stability, and potential toxicity for novel compounds like derivatives of (R)-3-(m-tolyl)-β-alanine. These predictions, often based on molecular descriptors derived from force-field optimized 3D geometries, allow for the early-stage filtering of candidates that are likely to fail later in development, thereby saving significant time and resources. scifiniti.com

Table 3: Common Molecular Descriptors for Machine Learning-Based Predictive Models
Descriptor CategorySpecific Descriptor ExamplesProperty Predicted
1D (Constitutional)Molecular Weight, Atom Count, Rotatable Bond CountDrug-likeness, Synthetic Accessibility
2D (Topological)Topological Polar Surface Area (TPSA), Wiener IndexAqueous Solubility, Permeability
3D (Geometrical)Molecular Surface Area, Volume, Principal Moments of InertiaBinding Affinity, Shape Complementarity
PhysicochemicalLogP (Octanol-Water Partition Coefficient), Molar RefractivityLipophilicity, Bioavailability
Quantum ChemicalHOMO/LUMO energies, Partial ChargesReactivity, Metabolic Stability

Computational Prediction of Stereoselectivity in Synthetic Pathways

The biological activity of chiral molecules like (R)-3-(m-tolyl)-β-alanine is often highly dependent on their stereochemistry. Consequently, controlling the stereochemical outcome of a chemical reaction is of paramount importance in pharmaceutical synthesis. Computational chemistry provides powerful tools to predict and understand the origins of stereoselectivity, guiding the development of efficient synthetic methods. acs.org

The most common computational approaches involve the use of electronic structure calculations, such as Density Functional Theory (DFT) and other quantum mechanical (QM) methods. acs.org These methods allow for the detailed modeling of reaction pathways, including the structures and energies of reactants, products, intermediates, and, most crucially, transition states. The stereochemical outcome of a reaction is determined by the energy difference between the diastereomeric transition states leading to the different stereoisomers. The product corresponding to the lower-energy transition state will be the major product.

For complex systems, such as enzyme-catalyzed reactions or reactions involving large chiral catalysts, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. acs.org In a QM/MM approach, the reactive core of the system is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the enzyme or solvent) is treated with a more computationally efficient MM force field. This allows for the accurate modeling of the key bond-breaking and bond-forming events while still accounting for the influence of the broader environment. acs.org These computational studies can explain an enzyme's preference for certain substrates, predict which enantiomer will be formed, and guide the engineering of enzymes or catalysts to improve stereoselectivity for the synthesis of valuable building blocks like β-amino acids. acs.org

Table 4: Hypothetical Comparison of Predicted and Experimental Stereoselectivity for a Chiral Amine-Catalyzed Reaction
ParameterValueMethod
Transition State Energy (TS) for R-product-350.5 kcal/molDFT Calculation (B3LYP/6-31G*)
Energy of the transition state leading to the (R)-enantiomer.
Generated code

Research on R 3 M Tolyl β Alanine and β Amino Acid Derivatives in Peptidomimetics

Incorporation of β-Amino Acids as Conformationally Restricted Building Blocks

The introduction of β-amino acids into a peptide backbone significantly alters its conformational landscape. scirp.orgd-nb.inforesearchgate.net Unlike their α-amino acid counterparts, the additional methylene (B1212753) group in β-amino acids provides greater conformational flexibility, yet they can also be used to create highly ordered and predictable secondary structures. scirp.orgacs.orgethz.ch This is particularly true for cyclic β-amino acids, which are considered conformationally restricted building blocks. d-nb.infonih.gov These rigid structures can help to lock a peptide into a specific bioactive conformation, which is crucial for receptor binding and biological activity. d-nb.infonih.gov

The ability of β-amino acids to form stable secondary structures, such as helices, turns, and sheets, even in short peptide sequences, is a key advantage. scirp.orgacs.orgethz.chnih.gov This contrasts with α-peptides, which often require longer sequences to achieve stable folding. scirp.org The predictable folding patterns of β-peptides allow for the rational design of peptidomimetics with specific three-dimensional arrangements of side chains, mimicking the epitopes of natural peptides or proteins. acs.orgethz.ch

Design and Synthesis of β-Peptides and Hybrid Peptidomimetics

The design of β-peptides and hybrid peptidomimetics containing both α- and β-amino acids is a burgeoning field of research. These synthetic molecules are engineered to retain or even enhance the biological activity of their natural counterparts while exhibiting improved pharmacological properties.

Strategies for Enhanced Metabolic Stability and Bioavailability

A primary driver for incorporating β-amino acids into peptide-based drug candidates is to enhance their metabolic stability. nih.govnih.govnih.govmdpi.com The altered backbone structure of β-peptides makes them resistant to degradation by proteases, the enzymes responsible for breaking down natural peptides in the body. scirp.orgacs.orgethz.chnih.gov This increased resistance to proteolysis leads to a longer in vivo half-life, a critical factor for therapeutic efficacy. nih.govnih.govmdpi.com

Several strategies are employed to improve the stability and bioavailability of peptides, including:

Incorporation of β-amino acids: As mentioned, this is a fundamental approach to resist enzymatic degradation. mdpi.comconceptlifesciences.com

Cyclization: Creating a cyclic peptide structure enhances rigidity and reduces susceptibility to exopeptidases. conceptlifesciences.comexplorationpub.com

N- and C-terminal capping: Modifications at the ends of the peptide chain, such as acetylation at the N-terminus and amidation at the C-terminus, can protect against degradation. mdpi.comnih.gov

Use of D-amino acids: Replacing natural L-amino acids with their D-isomers can also confer resistance to proteolysis. conceptlifesciences.comnih.gov

PEGylation and Lipidation: Attaching polyethylene (B3416737) glycol (PEG) or lipid moieties can increase the size of the peptide, reducing renal clearance and improving circulation time. mdpi.comconceptlifesciences.com

These modifications, often used in combination, contribute to the development of more robust peptide therapeutics.

Exploration of Unique Secondary Structures (e.g., β-Helices, β-Turns)

β-Peptides are known to adopt a variety of well-defined secondary structures, which are often distinct from those of α-peptides. nih.govnih.govethz.ch These structures are stabilized by intramolecular hydrogen bonds and include various types of helices and turns.

β-Peptide Secondary Structure Description Key Features
14-Helix A common helical fold for β-peptides, particularly those derived from β3-amino acids. scirp.orgnih.govCharacterized by 14-membered hydrogen-bonded rings.
12-Helix Another helical structure observed in β-peptides. nih.govnih.govFeatures 12-membered hydrogen-bonded rings.
10/12-Helix A mixed helix containing both 10- and 12-membered hydrogen-bonded turns. nih.govnih.govIntrinsically stable for the β-peptide backbone. nih.gov
β-Turns Short, folded structures that reverse the direction of the peptide chain. nih.govlibretexts.orgwikipedia.orgOften connect strands of β-sheets and are crucial for protein folding and interaction. libretexts.orgwikipedia.org
β-Hairpins A simple supersecondary structure composed of two antiparallel β-strands connected by a β-turn. nih.govlibretexts.orgCan be stabilized by stapling techniques to improve activity and stability. acs.org

The ability to form these diverse and stable secondary structures allows for the precise positioning of functional groups in three-dimensional space, which is essential for molecular recognition and biological function. acs.orgresearchgate.net

Modulation of Protein-Protein Interactions (PPIs) using β-Amino Acid Scaffolds

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. Consequently, the development of molecules that can modulate PPIs is a significant area of therapeutic research. β-Amino acid-containing peptides have emerged as promising scaffolds for the design of PPI inhibitors. mdpi.comnih.govresearchgate.net

The stable helical and turn structures adopted by β-peptides can mimic the secondary structures of proteins at the PPI interface, allowing them to bind with high affinity and selectivity. mdpi.com For example, α/β-peptides have been designed to mimic α-helices, which are common recognition motifs in PPIs. mdpi.com These synthetic mimics can disrupt the interaction between two proteins, thereby inhibiting a disease-related pathway.

The inherent proteolytic resistance of β-peptides is a major advantage in this context, as it allows them to persist in the body long enough to exert their inhibitory effect. mdpi.com Furthermore, the modular nature of peptide synthesis allows for the systematic modification of the β-amino acid scaffold to optimize binding affinity and specificity for a given PPI target.

Structure-Activity Relationship (SAR) Studies of Peptidomimetics Containing β-Amino Acid Residues

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. acs.orgrsc.org For peptidomimetics containing β-amino acid residues, SAR studies involve systematically altering the structure of the molecule and evaluating the effect of these changes on its biological activity. acs.orgscispace.com

Key aspects investigated in SAR studies of β-amino acid peptidomimetics include:

The type and position of the β-amino acid: Different β-amino acids can induce distinct conformational preferences, which can significantly impact activity. scispace.com

The nature of the side chains: Modifying the side chains of both the α- and β-amino acid residues allows for the exploration of different interactions with the biological target. acs.orgscispace.com

Conformational constraints: Introducing elements like cyclization or proline residues can restrict the conformational freedom of the peptidomimetic and potentially enhance its activity by locking it into a bioactive conformation. scispace.com

Through iterative cycles of design, synthesis, and biological testing, SAR studies guide the development of more potent and selective β-amino acid-based therapeutics.

Strategic Approaches for Overcoming Peptide Limitations in Drug Discovery

While peptides offer high potency and selectivity, their development as drugs is hampered by several limitations, including poor stability, low cell permeability, and rapid clearance. mdpi.comconceptlifesciences.comexplorationpub.comnih.gov The incorporation of β-amino acids is a key strategy to address these challenges.

Limitation of Peptides Strategic Approach using β-Amino Acids & Other Modifications Rationale
Proteolytic Degradation Incorporation of β-amino acids, D-amino acids, N-methylation, cyclization. mdpi.comconceptlifesciences.comexplorationpub.comThe modified backbone or structure is not recognized by proteases, leading to increased stability. scirp.orgnih.govnih.gov
Poor Cell Permeability Lipophilic capping, incorporation of peptoid or β-peptide units, conjugation with cell-penetrating peptides. conceptlifesciences.comresearchgate.netEnhances the ability of the peptide to cross cell membranes and reach intracellular targets.
Low Bioavailability Enhanced metabolic stability through β-amino acid incorporation, PEGylation, lipidation. mdpi.comconceptlifesciences.comIncreases the half-life and circulation time of the peptide in the body.
Rapid Renal Clearance PEGylation, conjugation to larger proteins like albumin. mdpi.comconceptlifesciences.comIncreases the molecular weight of the peptide, preventing rapid filtration by the kidneys.

By strategically employing these and other chemical modifications, researchers are successfully transforming peptides into viable drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The versatility and unique properties of β-amino acids, including (R)-3-(m-tolyl)-β-alanine, position them as invaluable building blocks in the ongoing quest for novel and effective peptide-based medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-(m-tolyl)-beta-alanine, and how is enantiomeric purity validated?

  • Methodology : Use asymmetric synthesis or chiral resolution techniques (e.g., enzymatic resolution or chiral auxiliary methods). Enantiomeric purity can be confirmed via chiral HPLC with columns like Chiralpak IA/IB or polysaccharide-based stationary phases . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should corroborate structural identity, referencing NIST standards for spectral validation .

Q. Which analytical techniques are critical for characterizing this compound in complex matrices?

  • Methodology : Employ reversed-phase HPLC coupled with UV detection (λ = 210–230 nm) for quantification. For structural elucidation, use high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve aromatic and aliphatic proton environments . Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How does this compound interact with alanine aminotransferase (ALT), and what experimental designs are suitable for studying inhibition?

  • Methodology : Perform kinetic assays using purified ALT and synthetic substrates (e.g., β-chloro-L-alanine hydrochloride as a reference inhibitor ). Measure initial reaction rates via spectrophotometry (340 nm for NADH depletion). Use Lineweaver-Burk plots to determine inhibition constants (Ki) and mode of inhibition .

Advanced Research Questions

Q. How can metabolic pathways involving this compound be modeled, and what contradictions arise from existing data on beta-alanine derivatives?

  • Methodology : Use isotopic tracing (e.g., <sup>13</sup>C-labeled compound) to track incorporation into pyrimidine catabolism or carnosine synthesis pathways. Compare results to Drosophila melanogaster models, where beta-alanine metabolism intersects with dihydropyrimidine dehydrogenase (DPD) and beta-alanine synthase (βAS) . Address contradictions by validating enzyme-specific knockdowns via CRISPR/Cas9 .

Q. What statistical approaches resolve variability in pharmacokinetic studies of this compound?

  • Methodology : Apply repeated-measures ANOVA to assess time- and dose-dependent effects (e.g., plasma concentration vs. time curves). Use mixed-effects models to account for inter-subject variability, as demonstrated in beta-alanine supplementation trials . Include covariates like renal clearance rates to refine bioavailability estimates .

Q. Which in vivo models are appropriate for studying neuroprotective effects of this compound?

  • Methodology : Utilize rodent models of traumatic brain injury (TBI) or oxidative stress. Measure brain carnosine levels via <sup>1</sup>H-MRS and correlate with behavioral outcomes (e.g., Morris water maze). Note potential confounding factors, such as taurine depletion from chronic dosing, requiring co-supplementation studies .

Q. How can FAIR data principles enhance reproducibility in studies of this compound?

  • Methodology : Adopt the FAIR framework (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data (NMR, MS) in repositories like MetaboLights. Use standardized metadata templates for analytical conditions (e.g., HPLC gradients, column specifications) .

Tables for Key Methodological Comparisons

Analytical Technique Application Key Parameters Reference
Chiral HPLCEnantiopurity validationColumn: Chiralpak IB; Mobile phase: Hexane/IPA (80:20)
HRMSStructural confirmationResolution: >30,000; Ionization: ESI+
<sup>1</sup>H-MRSBrain carnosine quantificationField strength: 7T; Voxel size: 8 mm<sup>3</sup>
Experimental Design Challenge Solution Reference
Enzyme inhibition assaysSubstrate interferenceUse β-chloro-L-alanine as a positive control
Rodent neuroprotection modelsTaurine depletionCo-administer taurine (50 mg/kg/day)

Key Considerations

  • Data Contradictions : Beta-alanine’s dual role in enhancing carnosine (neuroprotection) and depleting taurine (potential adverse effects) necessitates balanced experimental designs .
  • Methodological Gaps : Lack of human trials for neuroprotection claims requires cautious extrapolation from animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.